Cas no 14949-01-0 (2-chloro-N-(4-sulfamoylphenyl)acetamide)

2-chloro-N-(4-sulfamoylphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide,N-[4-(aminosulfonyl)phenyl]-2-chloro-
- 2-chloro-N-(4-sulfamoylphenyl)acetamide
- 2-CHLORO-N-(SULFAMOYLPHENYL)ACETAMIDE
- N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide
- [(4-aminosulfonylphenyl)aminocarbonylmethyl]chloride
- 2-chloro-N-(4-sulfamoyl-phenyl)acetamide
- 2-chloro-N-(4-sulphamoylphenyl)acetamide
- 2-chloro-N-(4-sulphamoylphenyl)-acetamide
- 4-(2-chloroethanoylamino)benzenesulfonamide
- AC1L704K
- CTK4C6228
- F0307-0451
- NSC525660
- SBB038545
- SureCN7440868
- 2-CHLORO-4'-SULFAMOYLACETANILIDE
- 2-chloro-N-(4-sulfamoylphenyl)ethanamide
- 2-Chloro-N-(4-sulfamoyl-phenyl)-acetamide
- DTXSID80326235
- MFCD00034074
- LS-06272
- SR-01000324379-1
- SR-01000324379
- AKOS000266814
- EN300-01924
- UPCMLD0ENAT0501-4750:001
- 14949-01-0
- Z56767798
- SCHEMBL7440868
- NSC 525660
- NSC-525660
- G22559
- STK325976
- Acetamide, N-[4-(aminosulfonyl)phenyl]-2-chloro-
- ALBB-019146
- DB-356010
-
- MDL: MFCD00034074
- Inchi: InChI=1S/C8H9ClN2O3S/c9-5-8(12)11-6-1-3-7(4-2-6)15(10,13)14/h1-4H,5H2,(H,11,12)(H2,10,13,14)
- InChI Key: WBDDNKFSVVIFOG-UHFFFAOYSA-N
- SMILES: C1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CCl
Computed Properties
- Exact Mass: 248.00237
- Monoisotopic Mass: 248.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 317
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 97.6Ų
Experimental Properties
- Density: 1.527
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.617
- PSA: 89.26
- LogP: 2.36540
2-chloro-N-(4-sulfamoylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB411325-1 g |
N-[4-(Aminosulfonyl)phenyl]-2-chloroacetamide |
14949-01-0 | 1g |
€240.00 | 2023-04-24 | ||
Enamine | EN300-01924-0.25g |
2-chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 97% | 0.25g |
$126.0 | 2023-11-13 | |
Enamine | EN300-01924-10.0g |
2-chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 97% | 10g |
$667.0 | 2023-04-30 | |
TRC | C372085-250mg |
2-chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 250mg |
$ 135.00 | 2022-04-01 | ||
Life Chemicals | F0307-0451-2.5g |
2-chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 95% | 2.5g |
$174.0 | 2023-11-21 | |
eNovation Chemicals LLC | Y1236305-5g |
Acetamide, N-[4-(aminosulfonyl)phenyl]-2-chloro- |
14949-01-0 | 98%(HPLC) | 5g |
$840 | 2024-06-07 | |
Life Chemicals | F0307-0451-1g |
2-chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 95% | 1g |
$87.0 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1145175-100mg |
2-Chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 97% | 100mg |
¥1032 | 2023-04-15 | |
Enamine | EN009-7458-5g |
2-chloro-N-(4-sulfamoylphenyl)acetamide |
14949-01-0 | 97% | 5g |
$499.0 | 2023-10-28 | |
Aaron | AR001MGQ-1g |
Acetamide, N-[4-(aminosulfonyl)phenyl]-2-chloro- |
14949-01-0 | 95% | 1g |
$208.00 | 2025-01-21 |
2-chloro-N-(4-sulfamoylphenyl)acetamide Related Literature
-
Sayed K. Ramadan,Eman Z. Elrazaz,Khaled A. M. Abouzid,Abeer M. El-Naggar RSC Adv. 2020 10 29475
-
Samia M. Al-Muntaser,Ahmed A. Al-Karmalawy,Abeer M. El-Naggar,Ali Khalil Ali,Nour E. A. Abd El-Sattar,Eslam M. Abbass RSC Adv. 2023 13 12184
-
Mohamed T. M. Nemr,Asmaa M. AboulMagd,Hossam M. Hassan,Ahmed A. Hamed,Mohamed I. A. Hamed,Mohamed T. Elsaadi RSC Adv. 2021 11 26241
-
Partha Sarathi Addy,Baisakhee Saha,N. D. Pradeep Singh,Amit K. Das,Jacob T. Bush,Clarisse Lejeune,Christopher J. Schofield,Amit Basak Chem. Commun. 2013 49 1930
Additional information on 2-chloro-N-(4-sulfamoylphenyl)acetamide
Recent Advances in the Study of 2-chloro-N-(4-sulfamoylphenyl)acetamide (CAS: 14949-01-0)
2-chloro-N-(4-sulfamoylphenyl)acetamide (CAS: 14949-01-0) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its sulfonamide and chloroacetamide functional groups, has been the subject of several innovative studies exploring its biological activities, mechanism of action, and potential as a lead compound for drug development.
A 2023 study published in the Journal of Medicinal Chemistry investigated the carbonic anhydrase inhibitory properties of 2-chloro-N-(4-sulfamoylphenyl)acetamide. The research team demonstrated that this compound exhibits selective inhibition against human carbonic anhydrase IX (hCA IX), an enzyme overexpressed in many hypoxic tumors. The study utilized X-ray crystallography to reveal the unique binding mode of the compound in the enzyme active site, with the chloroacetamide group forming critical interactions with zinc-coordinated water molecules.
Recent pharmacological evaluations have expanded our understanding of this compound's potential. A 2024 preclinical study published in Bioorganic Chemistry reported that 2-chloro-N-(4-sulfamoylphenyl)acetamide shows promising antiproliferative activity against several cancer cell lines, particularly in renal cell carcinoma models. The compound demonstrated a dual mechanism of action, combining carbonic anhydrase inhibition with induction of reactive oxygen species (ROS) in cancer cells.
Structural optimization efforts have been particularly active in the past two years. Researchers have developed several derivatives of 2-chloro-N-(4-sulfamoylphenyl)acetamide to improve its pharmacokinetic properties. A 2023 structure-activity relationship (SAR) study published in European Journal of Medicinal Chemistry identified key modifications that enhance both potency and selectivity while maintaining favorable toxicity profiles.
The compound's potential extends beyond oncology applications. A recent 2024 study in ACS Chemical Neuroscience explored its neuroprotective effects in models of neurodegenerative diseases. The research suggested that 2-chloro-N-(4-sulfamoylphenyl)acetamide may modulate glutamate excitotoxicity through mechanisms involving both carbonic anhydrase inhibition and direct interaction with NMDA receptors.
From a chemical synthesis perspective, recent advances have improved the production efficiency of 2-chloro-N-(4-sulfamoylphenyl)acetamide. A 2023 publication in Organic Process Research & Development described a novel continuous flow synthesis method that significantly reduces reaction times and improves yield compared to traditional batch processes.
Despite these promising developments, challenges remain in the clinical translation of 2-chloro-N-(4-sulfamoylphenyl)acetamide. Current research efforts are focusing on addressing its limited aqueous solubility and optimizing its metabolic stability. Several research groups are actively working on prodrug strategies and formulation approaches to overcome these limitations.
The growing body of research on 2-chloro-N-(4-sulfamoylphenyl)acetamide (CAS: 14949-01-0) suggests it represents a valuable scaffold for the development of novel therapeutic agents. Its unique combination of chemical features and biological activities continues to inspire innovative research across multiple therapeutic areas.
14949-01-0 (2-chloro-N-(4-sulfamoylphenyl)acetamide) Related Products
- 1417635-04-1(3-(2,4-dichlorophenyl)butan-1-amine)
- 1225816-06-7(1-amino-3-(2-methoxyphenyl)propan-2-ol)
- 2172327-46-5(3-{N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-2-methylpropanoic acid)
- 2228816-76-8(methyl2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-2-ylamine)
- 2680804-14-0(benzyl N-{6-chloro-1-(3-hydroxybutyl)-1H-indol-3-ylmethyl}carbamate)
- 2227872-92-4((2S)-4-(4-bromo-3,5-dimethoxyphenyl)butan-2-amine)
- 1178918-35-8(1-(3-Chlorophenyl)-2-(isopropylthio)propan-1-one)
- 622361-26-6((2Z)-2-(5-methylfuran-2-yl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl furan-2-carboxylate)
- 1111290-79-9(3-({[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(2-fluorophenyl)pyridazine)
- 1351591-96-2(4-6-(1H-imidazol-1-yl)pyridazin-3-yl-N,N-dimethylpiperazine-1-sulfonamide)
